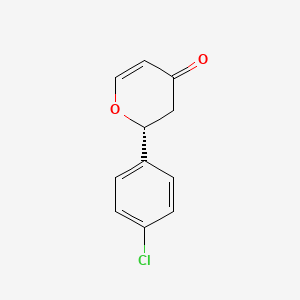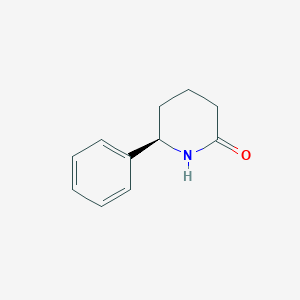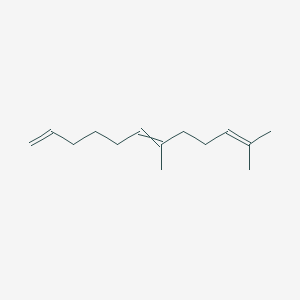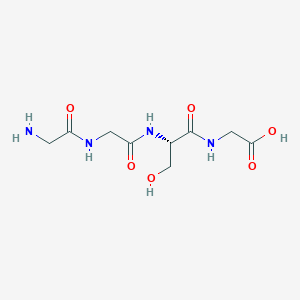
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- is a heterocyclic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a ketone group and a chlorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyranone ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher efficiency. The use of catalysts such as piperidine or pyridine can also enhance the reaction rate and yield. Additionally, solvent-free conditions or green solvents like water or ethanol can be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- 4H-Pyran-4-one, 2,6-bis(4-chlorophenyl)
- 3-Hydroxy-4-pyranone
- Kojic acid
Uniqueness
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-, (2R)- is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds. Its chlorophenyl group enhances its antimicrobial properties, making it a valuable compound in medicinal chemistry.
特性
CAS番号 |
335609-84-2 |
|---|---|
分子式 |
C11H9ClO2 |
分子量 |
208.64 g/mol |
IUPAC名 |
(2R)-2-(4-chlorophenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C11H9ClO2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-6,11H,7H2/t11-/m1/s1 |
InChIキー |
WFZKKRQMSKMLNT-LLVKDONJSA-N |
異性体SMILES |
C1[C@@H](OC=CC1=O)C2=CC=C(C=C2)Cl |
正規SMILES |
C1C(OC=CC1=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)

![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)


![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)

![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)

![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
